N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide
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Overview
Description
N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide is a synthetic organic compound with the molecular formula C15H26N2O2 and a molecular weight of 266.385 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy-methylpropyl group and a but-2-ynamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Substitution with Methoxy-Methylpropyl Group: The piperidine ring is then substituted with a methoxy-methylpropyl group using a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the substituted piperidine with a but-2-ynamide derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using palladium acetate (Pd(OAc)2) and copper iodide (CuI) as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-amine dihydrochloride
- N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the but-2-ynamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-7-13(18)16-15(4)8-10-17(11-9-15)12-14(2,3)19-5/h8-12H2,1-5H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFUCHNYMPBFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCN(CC1)CC(C)(C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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